

Enantioselective Synthesis of (+)-Carnegine: Application Notes and Protocols

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Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

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Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **(+)-Carnegine**, a tetrahydroisoquinoline alkaloid. The synthetic strategy hinges on a pivotal asymmetric Strecker reaction to establish the crucial C1 stereocenter. This is achieved through the hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline using a chiral thiourea-based catalyst. Subsequent reduction of the resulting aminonitrile, followed by N-methylation, affords the target molecule, **(+)-Carnegine**, in high enantiopurity. This protocol offers a robust and reproducible method for accessing the dextrorotatory enantiomer of Carnegine, which is of interest for pharmacological and medicinal chemistry studies.

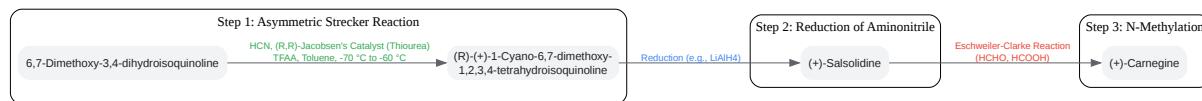
Introduction

Carnegine is a naturally occurring tetrahydroisoquinoline alkaloid found in various cactus species. Its chiral nature imparts distinct biological activities to its enantiomers, making enantioselective synthesis a critical aspect of its study for potential therapeutic applications. The (S)-(-)-enantiomer has been synthesized via an asymmetric Strecker reaction employing a specific chiral catalyst. This protocol adapts that methodology to furnish the (+)-enantiomer by utilizing the catalyst's opposite enantiomer. The key transformation involves the enantioselective addition of cyanide to an imine, a powerful method for the asymmetric

synthesis of α -amino nitriles, which are versatile precursors to chiral amines and their derivatives.

Synthetic Strategy

The enantioselective synthesis of **(+)-Carnegine** is accomplished in a three-step sequence starting from the readily available 6,7-dimethoxy-3,4-dihydroisoquinoline. The overall transformation is depicted below:



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Figure 1. Overall synthetic workflow for **(+)-Carnegine**.

Data Presentation

Step	Transformation	Starting Material	Product	Catalyst /Reagents	Yield (%)	Enantioselective Excess (ee %)	Specific Rotation $[\alpha]D$
1	Asymmetric Strecker Reaction	6,7-dimethoxy-3,4-dihydroisoquinoline	(R)-(+)-1-Cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline	HCN, (R,R)-Jacobsen's Catalyst, TFAA	86	95	Not Reported
2	Reduction of Aminonitrile	6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	(R)-(+)-1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline	(+)-Salsolididine	LiAlH4	High (Implied)	>95
3	N-Methylation	(+)-Salsolididine	(+)-Carnegine	HCHO, HCOOH (Eschweiler-Clarke)	High (Implied)	>95	+23.5° (c 1.0, EtOH)

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Starting Material)

This protocol describes a general procedure for the Bischler-Napieralski cyclization to synthesize the starting imine.

Materials:

- N-formyl-2-(3,4-dimethoxyphenyl)ethylamine
- Phosphorus oxychloride (POCl_3)
- Dry toluene
- Sodium hydroxide (NaOH) solution (40%)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve N-formyl-2-(3,4-dimethoxyphenyl)ethylamine in dry toluene.
- Warm the mixture to approximately 40 °C with stirring.
- Slowly add phosphorus oxychloride via the dropping funnel over a period of 1 hour.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
- Cool the reaction mixture in an ice bath.
- Carefully add the cooled reaction mixture to a beaker containing ice and a 40% aqueous solution of sodium hydroxide to basify the mixture.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude 6,7-dimethoxy-3,4-dihydroisoquinoline can be purified by vacuum distillation or used directly in the next step after thorough drying.

Protocol 2: Asymmetric Strecker Reaction for (R)-(+)-1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol details the key enantioselective hydrocyanation step. To obtain the desired (R)-enantiomer for the synthesis of **(+)-Carnegine**, the (R,R)-enantiomer of the Jacobsen's thiourea catalyst is proposed.

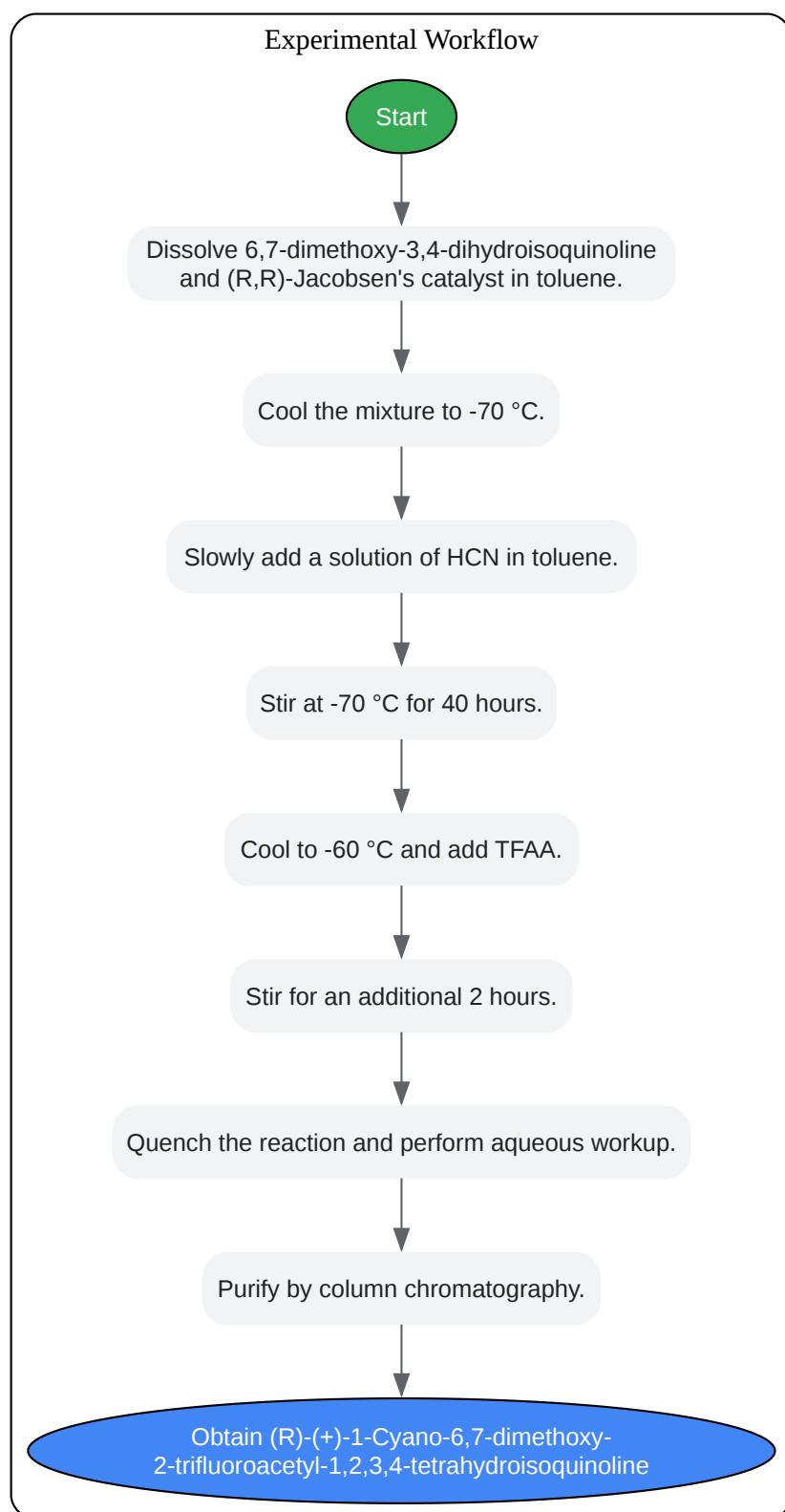
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Figure 2. Workflow for the Asymmetric Strecker Reaction.

Materials:

- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminothiourea (Jacobsen's thiourea catalyst)
- Hydrogen cyanide (HCN) solution in toluene (handle with extreme caution in a well-ventilated fume hood)
- Trifluoroacetic anhydride (TFAA)
- Dry toluene
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Dry, inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and the (R,R)-Jacobsen's thiourea catalyst (0.05 equiv).
- Add dry toluene to dissolve the solids.
- Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
- Slowly add a pre-cooled solution of hydrogen cyanide (1.5 equiv) in toluene dropwise over 30 minutes.
- Stir the reaction mixture at -70 °C for 40 hours, monitoring the reaction progress by TLC.

- After completion, cool the mixture to -60 °C and add trifluoroacetic anhydride (4.0 equiv) dropwise.
- Stir the reaction for an additional 2 hours at -60 °C.
- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.
- Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford (R)-(+)-1-cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Reduction of the Aminonitrile to (+)-Salsolidine

This protocol describes the reduction of the cyano group and removal of the trifluoroacetyl group to yield the secondary amine, (+)-Salsolidine.

Materials:

- (R)-(+)-1-Cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline
- Lithium aluminum hydride (LiAlH_4)
- Dry tetrahydrofuran (THF)
- Sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$) or Rochelle's salt solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Inert atmosphere reaction setup

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (excess, e.g., 4-5 equiv) in dry THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of (R)-(+)-1-cyano-6,7-dimethoxy-2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline in dry THF to the LiAlH₄ suspension.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
- Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.
- Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield crude (+)-Salsolidine.
- The product can be further purified by crystallization or column chromatography if necessary.

Protocol 4: N-Methylation of (+)-Salsolidine to (+)-Carnegine via Eschweiler-Clarke Reaction[1][2]

This protocol details the final methylation step to produce (+)-Carnegine.

Materials:

- (+)-Salsolidine
- Formaldehyde (37% aqueous solution)

- Formic acid (88-98%)
- Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
- Dichloromethane (CH₂Cl₂) or diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- To a round-bottom flask, add (+)-Salsolidine (1.0 equiv).
- Add an excess of formic acid (e.g., 5-10 equiv) followed by an excess of aqueous formaldehyde solution (e.g., 5-10 equiv).
- Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully basify with a saturated solution of NaOH or K₂CO₃ until the pH is >10.
- Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield crude **(+)-Carnegine**.
- Purify the product by column chromatography on silica gel or by crystallization to obtain pure **(+)-Carnegine**.

Safety Precautions

- Hydrogen Cyanide (HCN): HCN is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

- Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH₄ should be carried out under a dry, inert atmosphere.
- Phosphorus Oxychloride (POCl₃): POCl₃ is corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE.
- General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the enantioselective synthesis of **(+)-Carnegine**. The key to the asymmetry is the use of a chiral thiourea catalyst in a Strecker-type reaction, which effectively sets the stereochemistry at the C1 position. The subsequent reduction and N-methylation steps are robust and high-yielding transformations. By following these detailed procedures, researchers can reliably produce enantiomerically enriched **(+)-Carnegine** for further investigation in drug discovery and development programs.

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